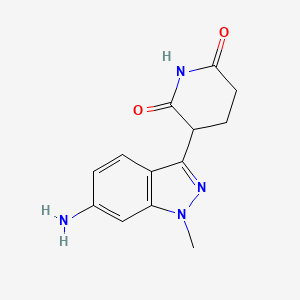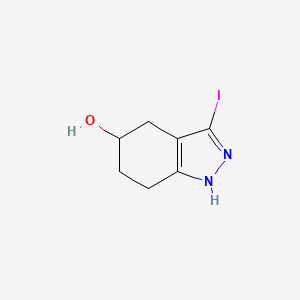
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of an iodine atom in the 3-position and a hydroxyl group in the 5-position of the tetrahydroindazole ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters.
Cyclization: These β-keto esters are then treated with hydrazine hydrate in ethanol under reflux conditions to form the indazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 5-position can be oxidized to a ketone or reduced to a methylene group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases like potassium carbonate.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups at the 3-position.
Oxidation: The major product is 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-one.
Reduction: The major product is 3-iodo-4,5,6,7-tetrahydro-1H-indazole.
Scientific Research Applications
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to inhibit certain enzymes and receptors, leading to various therapeutic effects . For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-1H-indazole: Lacks the iodine and hydroxyl groups, resulting in different chemical and biological properties.
3-iodo-1H-indazole: Lacks the tetrahydro ring, which affects its reactivity and biological activity.
3-iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole: Contains additional methyl groups, altering its steric and electronic properties.
Uniqueness
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol is unique due to the presence of both an iodine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H9IN2O |
|---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol |
InChI |
InChI=1S/C7H9IN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h4,11H,1-3H2,(H,9,10) |
InChI Key |
VGTYGSKQIVJZBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C(=NN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


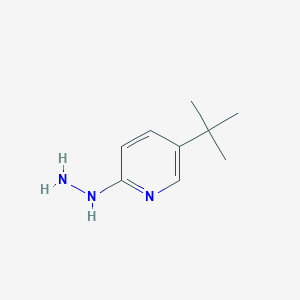
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)
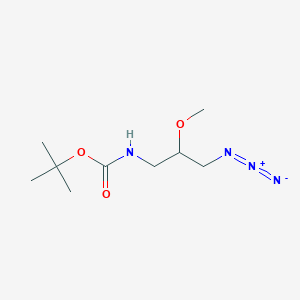
![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
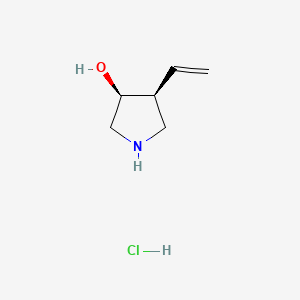
![tert-butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13499224.png)
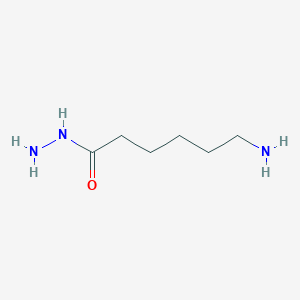
![Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13499230.png)
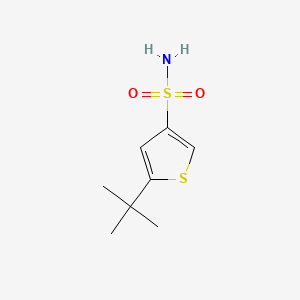
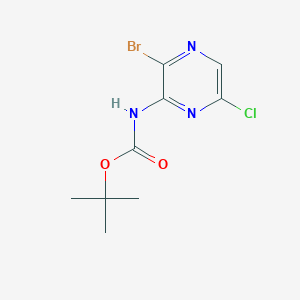
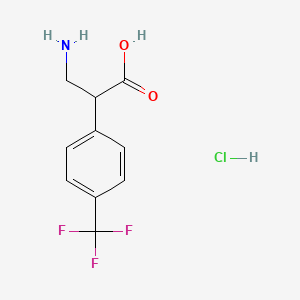
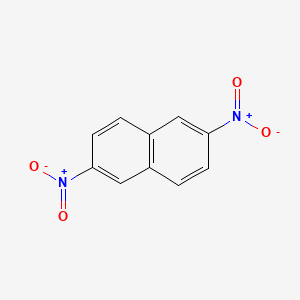
![9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate](/img/structure/B13499266.png)
